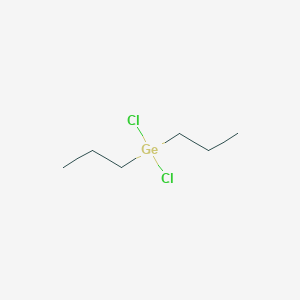
(1,2-Dichloroethyl)benzene
Overview
Description
“(1,2-Dichloroethyl)benzene” is a chemical compound with the formula C8H8Cl2. It is also known by other names such as Styrene dichloride, 1-Phenyl-1,2-dichloroethane, 1,2-Dichloro-1-phenylethane, and Phenyldichloroethane .
Molecular Structure Analysis
The molecular weight of “(1,2-Dichloroethyl)benzene” is 175.055 . The IUPAC Standard InChI isInChI=1S/C8H8Cl2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 . The 3D structure of the molecule can be viewed using Java or Javascript . Physical And Chemical Properties Analysis
“(1,2-Dichloroethyl)benzene” has a molecular weight of 175.06 . The density is 1.2400 . The estimated melting point and boiling point are 44.47°C and 228.7°C respectively . The refractive index is 1.5544 .Scientific Research Applications
Air Quality Monitoring : Jonsson and Berg (1980) developed a method for determining benzene and trace concentrations of 1,2-dichloroethane and 1,2-dibromoethane in ambient air, which is critical for monitoring air quality and pollution levels (Jonsson & Berg, 1980).
Palladium Recovery : Traeger et al. (2012) explored the use of 1,2-bis(2-methoxyethylthio)benzene in a solvent extraction system for the selective recovery of palladium from spent automotive catalysts, indicating potential applications in recycling and metal recovery processes (Traeger et al., 2012).
Chemical Interaction Studies : Morita, Takahashi, and Higasi (1972) conducted experiments to understand the complex formation of 1,2-dichloroethane with benzene, providing insights into molecular interactions which are fundamental for various chemical processes (Morita, Takahashi, & Higasi, 1972).
Pharmaceutical Industry Applications : Sultana and Nagarajan (2019) reported a method for the trace level determination of benzene and 1,2-dichloroethane in pharmaceutical substances, highlighting its importance in quality control and manufacturing processes in the pharmaceutical industry (Sultana & Nagarajan, 2019).
Material Synthesis : Kitamura, Gondo, and Katagiri (2013) demonstrated a method for synthesizing 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes, which can be applied in material science for creating novel compounds (Kitamura, Gondo, & Katagiri, 2013).
Environmental Science : Wilson, Smith, and Rees (1986) studied the behavior of benzene and 1,2-dichloroethane in methanogenic aquifer material, providing valuable information for environmental science and pollution remediation efforts (Wilson, Smith, & Rees, 1986).
Chemical Engineering : Ali and Tariq (2007) investigated the refractive index parameters of benzene and 1,2-dichloroethane mixtures at different temperatures, contributing to the field of chemical engineering and the understanding of liquid properties (Ali & Tariq, 2007).
Safety And Hazards
“(1,2-Dichloroethyl)benzene” is harmful if swallowed or inhaled. It causes skin irritation and serious eye damage. It may cause respiratory irritation and is suspected of causing cancer . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .
properties
IUPAC Name |
1,2-dichloroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXHSBQTVXCWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910310 | |
| Record name | (1,2-Dichloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dichloroethyl)benzene | |
CAS RN |
1074-11-9 | |
| Record name | 1,2-Dichloro-1-phenylethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2-Dichloroethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2-Dichloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,2-dichloroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)





![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)



